molecular formula C18H28ClNO3 B4404863 2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride

2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4404863
M. Wt: 341.9 g/mol
InChI Key: CNLVKPZYGIBARX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride is a complex organic compound that belongs to the morpholine class of chemicals Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the 2,6-dimethyl groups: This step involves the alkylation of the morpholine ring using methyl iodide or a similar methylating agent.

    Attachment of the prop-2-enoxyphenoxy group: This is typically done through a nucleophilic substitution reaction, where the morpholine derivative reacts with 2-prop-2-enoxyphenol in the presence of a base.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit fungal enzymes, disrupting their cell membrane synthesis and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.

    Amorolfine: A morpholine antifungal drug with a similar mechanism of action.

    Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor with structural similarities.

Uniqueness

2,6-Dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[3-(2-prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-4-11-20-17-8-5-6-9-18(17)21-12-7-10-19-13-15(2)22-16(3)14-19;/h4-6,8-9,15-16H,1,7,10-14H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVKPZYGIBARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=CC=C2OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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